Cas no 2248319-65-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate is a specialized organic compound featuring a phthalimide core linked to a dimethylnaphthalene carboxylate moiety. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry applications, particularly as an intermediate in the preparation of advanced materials or pharmaceuticals. The presence of the isoindole-1,3-dione group enhances its utility in nucleophilic substitution reactions, while the dimethylnaphthalene component contributes to its lipophilic character, facilitating solubility in organic solvents. Its well-defined molecular architecture allows for precise functionalization, supporting its use in controlled synthesis processes. The compound’s stability under ambient conditions further ensures consistent handling and storage.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate structure
2248319-65-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate
CAS No:2248319-65-3
MF:C21H15NO4
MW:345.348105669022
CID:6612915
PubChem ID:165725323
Update Time:2025-05-21

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248319-65-3
    • EN300-6520003
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate
    • Inchi: 1S/C21H15NO4/c1-12-7-10-15-14(11-12)9-8-13(2)18(15)21(25)26-22-19(23)16-5-3-4-6-17(16)20(22)24/h3-11H,1-2H3
    • InChI Key: LTIVGHMAOBEEIH-UHFFFAOYSA-N
    • SMILES: O(C(C1=C(C)C=CC2C=C(C)C=CC1=2)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 345.10010796g/mol
  • Monoisotopic Mass: 345.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate (CAS No. 2248319-65-3)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate (CAS No. 2248319-65-3) is a specialized organic molecule with a unique structural framework. Its chemical name highlights the presence of a 1,3-dioxo-isoindole moiety linked to a 2,6-dimethylnaphthalene carboxylate group. This combination of aromatic and heterocyclic components makes it a subject of interest in pharmaceutical and materials science research. The compound's CAS number 2248319-65-3 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature.

In recent years, the demand for novel organic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate has surged due to their potential applications in drug discovery and advanced materials. Researchers are particularly intrigued by its isoindole-1,3-dione core, which is known for its electron-accepting properties and role in photophysical studies. The 2,6-dimethylnaphthalene segment further enhances its stability and solubility, making it a versatile candidate for various industrial applications.

The synthesis of CAS 2248319-65-3 involves multi-step organic reactions, often starting from commercially available precursors like phthalic anhydride and 2,6-dimethylnaphthalene. Advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry are employed to confirm its purity and structural integrity. These analytical methods are essential for ensuring the compound's suitability in high-value applications, such as organic electronics or bioconjugation.

One of the trending topics in the scientific community is the exploration of sustainable synthesis routes for complex molecules like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate. Green chemistry principles, including catalyst optimization and solvent reduction, are being applied to minimize environmental impact. This aligns with global efforts to reduce carbon footprints in chemical manufacturing, a topic frequently searched by professionals in the field.

Another area of interest is the compound's potential role in photodynamic therapy (PDT). The isoindole-1,3-dione group's ability to generate reactive oxygen species (ROS) under light exposure has sparked investigations into its use as a photosensitizer. This application is particularly relevant given the growing focus on non-invasive cancer treatments, a hot topic in medical research and public health discussions.

From a commercial perspective, CAS 2248319-65-3 is often categorized as a high-value fine chemical. Its niche applications in specialty polymers and functional coatings have attracted attention from industries seeking to enhance material performance. For instance, its incorporation into polyimide resins can improve thermal stability, a property highly valued in aerospace and electronics sectors.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate represents a fascinating intersection of chemistry and innovation. Its structural features, combined with emerging applications in green chemistry, biomedicine, and advanced materials, make it a compound worth watching. As research progresses, its CAS number 2248319-65-3 will undoubtedly appear more frequently in scientific databases and patent filings, solidifying its place in modern chemistry.

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